- Pharmacophore/receptor models for GABAA/BzR subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a comprehensive ligand-mapping approachJournal of Medicinal Chemistry, 2000, 43(1), 71-95,
Cas no 91917-65-6 (Ro15-4513)

Ro15-4513 structure
Nome del prodotto:Ro15-4513
Ro15-4513 Proprietà chimiche e fisiche
Nomi e identificatori
-
- RO 15-4513
- ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- 8-Azido-5,6-dihydro-5-Methyl-6-oxo-4H-iMidazo[1,5-a][1,4]benzodiazepine-3-carboxylicacidethylester
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate
- Tocriscreen Total
- Ethyl 8-azido-6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- Ro15-4513
- Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (ACI)
- GTPL4365
- Ro-15-4513
- 8-azido-5,6-dihydro-5-methyl-6-oxo-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester
- MS-24865
- CHEBI:93452
- CS-0027980
- Ro 154513
- [3H]Ro15-4513
- PDSP1_001777
- BRD-K82823076-001-02-6
- AKOS024456901
- HY-103476
- Azidomazenil
- BDBM26267
- Ro15-4513?
- PDSP2_001760
- DTXSID80238763
- DA-77499
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 8-azido-5,6-dihydro-5-methyl-6-oxo-, ethyl ester
- Q7339199
- ethyl 12-azido-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,11,13-pentaene-5-carboxylate
- RO-154513
- Ethyl 8-azido-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
- GTPL4296
- HMS3268D11
- HMS3677A05
- UNII-S5XGL82O5Y
- BRD-K82823076-001-01-8
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- S5XGL82O5Y
- CHEMBL6597
- 91917-65-6
- NCGC00092292-01
- SCHEMBL15009603
- G12275
- [3H]Ro154513
- MFCD00078598
- HMS3413A05
-
- MDL: MFCD00078598
- Inchi: 1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3
- Chiave InChI: CFSOJZTUTOQNIA-UHFFFAOYSA-N
- Sorrisi: [N-]=[N+]=NC1C=C2C(N(CC3N(C2=CC=1)C=NC=3C(OCC)=O)C)=O
Proprietà calcolate
- Massa esatta: 326.11300
- Massa monoisotopica: 326.112738
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.8
- XLogP3: 1.8
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Solubilità: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 0.8 mg/mL
- PSA: 114.18000
- LogP: 1.96706
Ro15-4513 Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:Desiccate at +4°C
Ro15-4513 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0027980-5mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 5mg |
$330.0 | 2022-04-26 | |
ChemScence | CS-0027980-10mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 10mg |
$550.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911620-1mg |
Ro15-4513 |
91917-65-6 | 98% | 1mg |
¥1,713.60 | 2022-08-31 | |
TRC | R700943-10mg |
Ro 15-4513 |
91917-65-6 | 10mg |
$ 1499.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203683-10 mg |
RO 15-4513, |
91917-65-6 | 10mg |
¥1,617.00 | 2023-07-11 | ||
MedChemExpress | HY-103476-10mM*1 mL in DMSO |
Ro15-4513 |
91917-65-6 | 99.17% | 10mM*1 mL in DMSO |
¥1485 | 2024-04-15 | |
A2B Chem LLC | AH82344-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$627.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-10mg |
RO 15-4513 |
91917-65-6 | 99% | 10mg |
$241.00 | 2025-02-27 | |
A2B Chem LLC | AH82344-25mg |
RO 15-4513 |
91917-65-6 | 99% | 25mg |
$405.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$714.00 | 2025-02-27 |
Ro15-4513 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Ro15-4513 Preparation Products
Ro15-4513 Letteratura correlata
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
91917-65-6 (Ro15-4513) Prodotti correlati
- 1807134-92-4(5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-acetic acid)
- 852850-87-4(3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide)
- 30148-29-9(2-(furan-2-carbonyl)-1-methyl-1H-imidazole)
- 1421499-74-2(7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)
- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)
- 2034269-29-7(1,3,5-trimethyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide)
- 2228430-17-7(methyl 3-hydroxy-3-(1H-indol-7-yl)propanoate)
- 1013835-01-2(3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 92535-26-7(Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-)
- 1251592-78-5(methyl 8-chloro-4-{[(2,4-difluorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91917-65-6)Ro15-4513

Purezza:99%/99%/99%/99%
Quantità:2mg/25mg/50mg/100mg
Prezzo ($):183.0/1177.0/1530.0/2194.0